molecular formula C17H18INOS B3846084 2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide

2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide

Cat. No.: B3846084
M. Wt: 411.3 g/mol
InChI Key: CBCVQLDGVYDIHM-UHFFFAOYSA-M
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Description

2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide is a chemical compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring, a methoxyphenyl group, and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with 3-methylbenzothiazolium iodide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide is unique due to its specific combination of a benzothiazole ring and a methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18NOS.HI/c1-18-15-5-3-4-6-16(15)20-17(18)12-9-13-7-10-14(19-2)11-8-13;/h3-8,10-11H,9,12H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCVQLDGVYDIHM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)CCC3=CC=C(C=C3)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide
Reactant of Route 2
2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide
Reactant of Route 3
Reactant of Route 3
2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide
Reactant of Route 4
Reactant of Route 4
2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide
Reactant of Route 5
2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide
Reactant of Route 6
2-[2-(4-Methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium;iodide

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